molecular formula C13H8F3NO5S B1305606 Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate CAS No. 91041-20-2

Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate

Cat. No.: B1305606
CAS No.: 91041-20-2
M. Wt: 347.27 g/mol
InChI Key: SANSDZOSLVQHLX-UHFFFAOYSA-N
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Description

Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate is a complex organic compound with the molecular formula C13H8F3NO5S. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a thiophene ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with thiophene-2-carboxylic acid under specific conditions. The reaction is facilitated by the use of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable molecule in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]thiophene-2-carboxylate
  • 2-Nitro-4-(trifluoromethyl)phenol
  • 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester

Uniqueness

Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO5S/c1-21-12(18)11-10(4-5-23-11)22-9-3-2-7(13(14,15)16)6-8(9)17(19)20/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANSDZOSLVQHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379552
Record name methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91041-20-2
Record name methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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